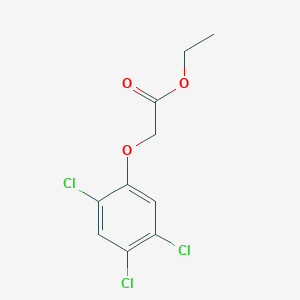

Ethyl 2,4,5-trichlorophenoxyacetate

Description

Properties

CAS No. |

1928-39-8 |

|---|---|

Molecular Formula |

C10H9Cl3O3 |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

ethyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |

InChI Key |

LVNNFHCEDQSWSC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |

melting_point |

64.0 °C |

Other CAS No. |

1928-39-8 |

solubility |

1.41e-05 M |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorophenoxyacetate esters vary in alkyl chain length and substituents, influencing their physicochemical properties, toxicity, and environmental persistence. Below is a comparative analysis of ethyl 2,4,5-trichlorophenoxyacetate and its structural analogs:

Structural and Physicochemical Properties

Toxicity and Health Effects

- This compound: Demonstrates acute toxicity in Daphnia magna (24 h EC₅₀ = 1.2–4.5 mg/L) .

- n-Butyl 2,4,5-trichlorophenoxyacetate: Exhibits hepatotoxicity in animal models, disrupting mitochondrial acyltransferase activity . Synergistic effects with 2,4-D butyl ester exacerbate immunosuppression .

- 2,4-Dichlorophenoxyacetate (2,4-D): Lower toxicity than 2,4,5-T derivatives but still inhibits glutathione S-transferase, affecting detoxification pathways .

Environmental Persistence and Biodegradation

- This compound: Degraded via hydroquinone pathways in Burkholderia spp., with 7,443 predicted coding sequences (CDS) facilitating aromatic ring cleavage .

- Long-chain esters (e.g., isooctyl, butoxyethyl) : Slower microbial degradation due to steric hindrance from bulky substituents; half-lives exceed 100 days in anaerobic soils .

- 2,4,5-Trichlorophenol (2,4,5-TCP): A common degradation byproduct of 2,4,5-T esters; classified as a priority pollutant due to persistence and bioaccumulation .

Regulatory and Application Differences

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate. A base (e.g., NaOH, K₂CO₃) deprotonates the phenol, enhancing reactivity. Typical conditions include:

Byproduct Management

-

TCDD Mitigation : Use high-purity 2,4,5-TCP (TCDD <1 ppb) synthesized via Seveso-free routes (e.g., chlorination of 2,5-dichlorophenol with Cu catalysts).

-

Side Products : Unreacted chloroacetate and dichlorophenoxyacetic acid are removed via solvent extraction or distillation.

Alternative Synthetic Routes

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

A precursor route involves synthesizing 2,4,5-TCP from 2,4,5-trichloroaniline:

-

Diazotize 2,4,5-trichloroaniline with NaNO₂/H₂SO₄ at 0–5°C.

-

Hydrolyze the diazonium salt in boiling H₂O/CuSO₄ to yield 2,4,5-TCP.

-

Esterify with ethyl chloroacetate as above.

Key Data :

Chlorination of 2,5-Dichlorophenol

2,4,5-TCP is synthesized by chlorinating 2,5-dichlorophenol in acetic acid with Cl₂ gas and Fe phthalocyanine (FePC):

-

React 2,5-dichlorophenol (1 mol) with Cl₂ (1.1 mol) in HOAc at 75°C.

-

Catalyst: FePC (0.1 mol%).

Advantages :

Catalytic and Solvent-Free Approaches

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in water-toluene systems enhances reaction rates:

| Condition | Value | Result |

|---|---|---|

| Catalyst (TBAB) | 5 mol% | Yield: 89% |

| Temperature | 70°C | Time: 2 hours |

| Solvent | Toluene-H₂O | Purity: 97% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

-

2,4,5-TCP (1 mol), ethyl chloroacetate (1.1 mol), K₂CO₃ (2 mol).

-

Irradiate at 300 W, 100°C for 20 minutes.

Analytical Validation and Quality Control

Characterization Techniques

Purity Standards

Emerging Trends and Green Chemistry

Ionic Liquid Catalysts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.